2-(4-Ethenylphenyl)oxirane

カタログ番号 B083121

CAS番号:

10431-61-5

分子量: 146.19 g/mol

InChIキー: DENMIBABNWPFEG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

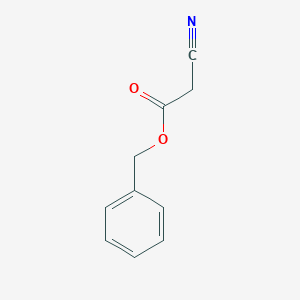

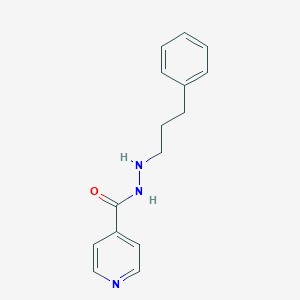

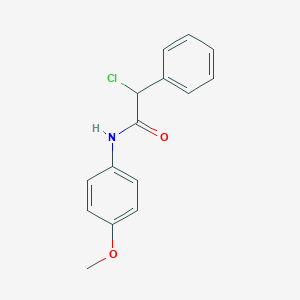

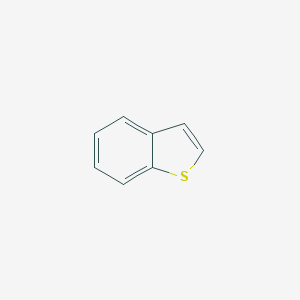

2-(4-Ethenylphenyl)oxirane is a monomer used in copolymerization reactions . It is also known by its IUPAC name, 2-(4-ethenylphenyl)oxirane .

Synthesis Analysis

The synthesis of oxetane derivatives like 2-(4-Ethenylphenyl)oxirane often involves ring-closing approaches, with the cyclization step forming a C−O or C−C bond .Molecular Structure Analysis

The molecular formula of 2-(4-Ethenylphenyl)oxirane is C10H10O . It has a heavy atom count of 11 and a molecular weight of 146.189 . The structure includes one aromatic carbocycle, one aliphatic heterocycle, and one aliphatic ring .Chemical Reactions Analysis

2-(4-Ethenylphenyl)oxirane is known to participate in copolymerization reactions . In addition, oxiranes like 2-(4-Ethenylphenyl)oxirane can undergo ring-opening reactions, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Ethenylphenyl)oxirane include a molecular weight of 146.189, exact molecular weight of 146.0732, valence electrons of 56, radical electrons of 0, tPSA of 12.53, MolLogP of 2.4009, H bond acceptors of 1, and H bond donors of 0 .Safety And Hazards

特性

CAS番号 |

10431-61-5 |

|---|---|

製品名 |

2-(4-Ethenylphenyl)oxirane |

分子式 |

C10H10O |

分子量 |

146.19 g/mol |

IUPAC名 |

2-(4-ethenylphenyl)oxirane |

InChI |

InChI=1S/C10H10O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h2-6,10H,1,7H2 |

InChIキー |

DENMIBABNWPFEG-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)C2CO2 |

正規SMILES |

C=CC1=CC=C(C=C1)C2CO2 |

その他のCAS番号 |

10431-61-5 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Into a 1-liter reactor provided with a stirrer, and a thermometer, were added 25 g of p-divinylbenzene, 40 g of sodium hydrogencarbonate, and 400 ml of toluene. To the mixture, while being kept at 5° C. and stirred, was added dropwise a solution of 100 g (40% by weight) of m-chloroperbenzoic acid in toluene. The resulting mixture was stirred at 5° C. for 10 hours. After completion of the reaction, the reaction mixture was washed with aqueous sodium hydrogencarbonate solution, and dried over anhydrous magnesium sulfate. The mixture was filtered from the drying agent, then stripped of the toluene under reduced pressure, and purified by distillation to yield 65 g of 4-vinylstyrene oxide (1 Torr., 74° C.). In a similar manner, 3-vinylstyrene oxide was obtained from m-divinylbenzene.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

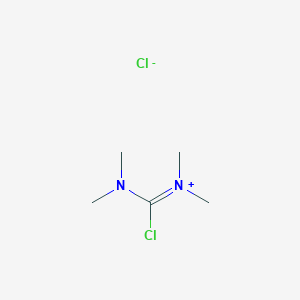

Chloro-bis(dimethylamino)-methylium chloride

13829-06-6

Isodocarpin

10391-08-9

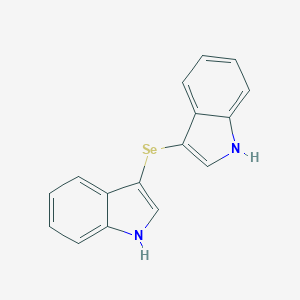

3-(1H-indol-3-ylselanyl)-1H-indole

14293-12-0

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)